3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride
CAS No.:
Cat. No.: VC17565211
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2 |
|---|---|
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | 3-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2.ClH/c1-8-4-3-7-11-9(8)5-2-6-10;/h3-4,7H,2,5-6,10H2,1H3;1H |
| Standard InChI Key | KVYYZQCYTPFVPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)CCCN.Cl |
Introduction
3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a propan-1-amine backbone substituted with a 3-methylpyridine moiety. This compound is classified as an organic amine and is often utilized in various scientific and industrial applications due to its potential biological activities and interactions with neurotransmitter systems.
Synthesis Methods
The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride typically involves a reductive amination process. This method starts with commercially available 3-methylpyridine, which reacts with propan-1-amine under controlled conditions to yield the desired amine.
Biological Activities and Applications
This compound is known to interact with neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing stimulation of the central nervous system. Its potential applications span several fields, including pharmacology and neuroscience research.
Research Findings
Research indicates that 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride may exhibit significant interactions with various biological targets, including receptors and enzymes, contributing to its pharmacological effects. Notable activities include potential modulation of neurotransmitter systems, which could have implications for drug development and therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride. These include:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| Cyclopropyl(3-methylpyridin-2-yl)methanamine dihydrochloride | C₉H₁₈Cl₂N₂ | 0.93 |
| (R)-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride | C₈H₁₄Cl₂N₂ | 0.93 |
| Cyclopropyl(3-methylpyridin-2-yl)methanamine | C₉H₁₅N₂ | 0.92 |
The uniqueness of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride lies in its specific structural features and chemical properties, which confer distinct reactivity and interaction profiles compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume